N,N'-Bis(2-hydroxybenzyl)ethylenediamine

Übersicht

Beschreibung

Synthesis Analysis

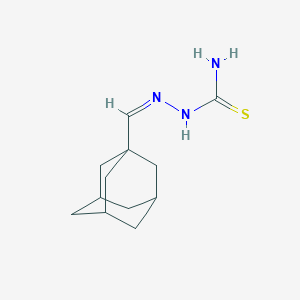

The synthesis of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives has been explored through various condensation reactions. For instance, the synthesis of bifunctional Schiff-base ligands derived from the condensation of 1-(p-nitrobenzyl)ethylenediamine with salicylaldehyde resulted in compounds with potential tetradentate (N2O2) and pentadentate (N3O3) coordination properties . Another study reported the oxidative polycondensation of N,N'-bis(2,4-dihydroxybenzylidene) ethylenediamine with NaOCl, leading to the formation of oligomeric Schiff bases with significant yields and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of Schiff base compounds related to N,N'-Bis(2-hydroxybenzyl)ethylenediamine has been extensively studied. X-ray diffraction studies have revealed that these compounds can crystallize in different space groups, with the phenyl rings and the C=N imine bonds being co-planar in some cases . The conformational stability of these molecules has also been investigated, with the anti conformation being identified as the most stable structure for certain derivatives .

Chemical Reactions Analysis

The reactivity of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives has been explored in the context of complexation trials with metals such as 99mTc . Additionally, oligomer-metal complexes have been synthesized and characterized, demonstrating the potential of these Schiff base ligands to form stable complexes with metals like Co (II) and Mn (II) .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives have been characterized using various spectroscopic techniques. Infrared spectra typically show sharp peaks indicative of conjugated C=N stretching, while electronic absorption spectra exhibit strong UV absorption due to electronic transitions . NMR spectroscopy has been used to assign the chemical environment of protons within the molecule, with aromatic protons and imine protons appearing at distinct chemical shifts . Thermal properties have also been investigated, with oligomeric Schiff bases showing stability against thermo-oxidative decomposition .

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity in Cancer Cell Lines

N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including lung, breast, and prostate cancers. These compounds have been shown to cause cell arrest at different phases of the cell cycle and induce loss of mitochondrial membrane potential in these cancer cell lines (Musa, Badisa, & Latinwo, 2014).

Iron Chelation

Some derivatives of N,N'-Bis(2-hydroxybenzyl)ethylenediamine, like N,N'-bis(2-hydroxyphenyl)ethylenediamine-N,N'-diacetic acid and its esters, have been investigated for their iron chelating efficacy. They are used as prodrugs for iron chelation and have shown potential in improving oral iron chelating activity and reducing toxicity (Pitt et al., 1986).

Improved Membrane Permeability

Derivatives of N,N'-Bis(2-hydroxybenzyl)ethylenediamine have been modified to improve membrane permeability over their parent chelator HBED. These modifications have led to superior cytoprotection against oxidative stress, suggesting potential therapeutic uses for delivering HBED more effectively (Thiele & Sloan, 2016).

Radiopharmaceutical Applications

Research has been conducted on the biodistribution of gallium and indium complexes of multidentate ligands similar to N,N'-Bis(2-hydroxybenzyl)ethylenediamine. These studies are crucial for developing radiopharmaceuticals, as they provide insights into the rapid clearance of these compounds through the hepatobiliary system or urinary tract (Mathias et al., 1988).

Schiff-base Ligands and Radiolabeling

N,N'-Bis(2-hydroxybenzyl)ethylenediamine derivatives have been utilized in the synthesis of novel bifunctional Schiff-base ligands. These ligands are significant in the context of radiolabeling and medical imaging, especially in the development of new radiopharmaceuticals (Mishra et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[[2-[(2-hydroxyphenyl)methylamino]ethylamino]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20/h1-8,17-20H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFXJCXPSODAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCNCC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276766 | |

| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(2-hydroxybenzyl)ethylenediamine | |

CAS RN |

18653-98-0 | |

| Record name | 18653-98-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]diphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)